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molecular formula C15H16O3 B8339881 2-(3-Benzyloxyphenoxy)ethanol

2-(3-Benzyloxyphenoxy)ethanol

Cat. No. B8339881
M. Wt: 244.28 g/mol
InChI Key: QDFQNWUSLIRMFP-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A slurry of 38.6 g (0.25 mole) of o-(2-hydroxyethyl)resorcinol (Lancaster), 44.3 g (0.35 mole) of benzyl chloride, and 55.2 g (0.40 mole) of potassium carbonate in 200 ml of acetone was stirred and heated at reflux for 72 hr. The reaction mixture was filtered and the filtrate was concentrated under vacuum. The crystalline residue was recrystallized from toluene/petroleum ether to give 56.3 g (92%) of the title compound as white flakes, mp 40.5°-43.5° C.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
OCC[C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:26][C:27](C)=[O:28]>>[C:13]1([CH2:12][O:11][C:10]2[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=2)[O:6][CH2:26][CH2:27][OH:28])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
38.6 g
Type
reactant
Smiles
OCCC1=C(O)C=CC=C1O
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
55.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hr
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallized from toluene/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC=1C=C(OCCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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